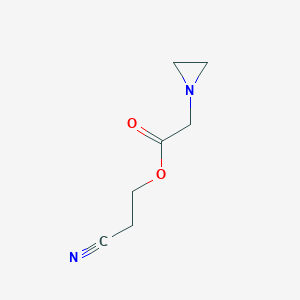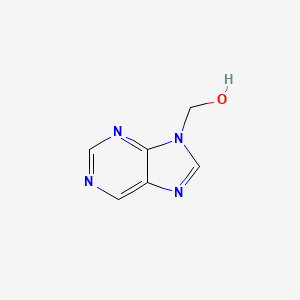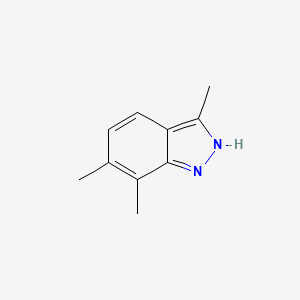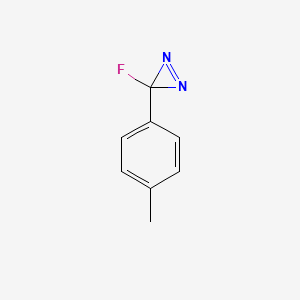
2-Cyanoethyl 2-(aziridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl 2-(aziridin-1-yl)acetate is an organic compound that features both a cyano group and an aziridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis. Aziridines, in particular, are known for their ring strain, which makes them highly reactive and useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 2-(aziridin-1-yl)acetate typically involves the reaction of 2-cyanoethyl acetate with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the aziridine on the ester group of 2-cyanoethyl acetate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst at high temperatures to dehydrate aminoethanol .
化学反応の分析
Types of Reactions
2-Cyanoethyl 2-(aziridin-1-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used in nucleophilic ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Major Products
Amines: From the reduction of the cyano group.
Carboxylic Acids: From the hydrolysis of the ester group.
科学的研究の応用
2-Cyanoethyl 2-(aziridin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Aziridines are used as intermediates in the synthesis of various pharmaceuticals due to their reactivity and ability to form complex structures.
Polymer Chemistry: Aziridines are used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.
Biological Research: Aziridine derivatives are studied for their potential anticancer properties due to their cytotoxic activity.
作用機序
The mechanism of action of 2-Cyanoethyl 2-(aziridin-1-yl)acetate primarily involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming various products depending on the nucleophile used. The cyano group can also participate in reactions, such as reduction to form amines .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered ring containing a nitrogen atom, similar to aziridine but with less ring strain.
Epoxide: A three-membered ring containing an oxygen atom, which also undergoes ring-opening reactions.
Uniqueness
2-Cyanoethyl 2-(aziridin-1-yl)acetate is unique due to the presence of both a cyano group and an aziridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
2-cyanoethyl 2-(aziridin-1-yl)acetate |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-11-7(10)6-9-3-4-9/h1,3-6H2 |
InChIキー |
OFVHFRXAXXMBNY-UHFFFAOYSA-N |
正規SMILES |
C1CN1CC(=O)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)


![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)



![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
